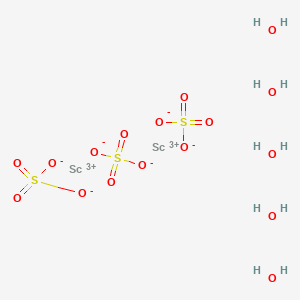

Scandium sulfate pentahydrate

Description

Significance of Hydrated Metal Sulfates in Modern Inorganic Chemistry

Hydrated metal sulfates are a class of compounds that have long been fundamental to the study of inorganic chemistry. uu.nl These materials, which are salts of sulfuric acid containing a specific number of water molecules incorporated into their crystal structure, are significant for several reasons. americanelements.comnumberanalytics.com They often serve as readily available, water-soluble sources of metal ions. americanelements.com Many metal sulfate (B86663) compounds are crucial in industrial applications, such as in the production of plaster from gypsum (hydrated calcium sulfate) or as fungicides like copper sulfate. wikipedia.org

From a research perspective, hydrated metal sulfates are frequently studied as model systems to understand fundamental physical and chemical properties. uu.nl The water molecules, known as "water of hydration" or "water of crystallization," can be directly bonded to the metal cation, forming aqua complexes, or they can be held within the crystal lattice by hydrogen bonds. britannica.comlibretexts.org This structural versatility influences the compound's properties and makes them excellent subjects for studying coordination chemistry, crystallography, and thermal decomposition. uu.nlnumberanalytics.com

Overview of Scandium's Role in Emerging Technologies

Scandium, though a rare and costly element, possesses unique properties that make it a critical component in a variety of emerging technologies. numberanalytics.comeditverse.comresearchgate.net Its primary application is as an alloying agent with aluminum. The addition of a small percentage of scandium to aluminum alloys creates materials that are exceptionally strong, lightweight, corrosion-resistant, and durable. scandium.orginnovationnewsnetwork.com These high-performance alloys are invaluable in the aerospace and defense industries for constructing lighter aircraft components, which improves fuel efficiency and reduces emissions. scandium.orginnovationnewsnetwork.comscandium.org

Beyond structural materials, scandium is pivotal in the advancement of clean energy technologies. innovationnewsnetwork.cominnovationnewsnetwork.com It is a key material in the fabrication of solid oxide fuel cells (SOFCs). innovationnewsnetwork.comstraitsresearch.com When used in the electrolyte of SOFCs, scandium enhances their efficiency and allows them to operate at lower temperatures, which improves longevity and reduces costs. innovationnewsnetwork.cominnovationnewsnetwork.com Scandium compounds are also utilized in solid-state applications like high-intensity metal halide lamps and certain electronic components. numberanalytics.com As research progresses, new applications in areas such as 3D printing, advanced ceramics, and even electric vehicle battery systems are being explored. scandium.orgscandium.orgnumberanalytics.com

Research Trajectories and Academic Objectives for Scandium Sulfate Pentahydrate

Academic research on this compound (Sc₂(SO₄)₃·5H₂O) is focused on elucidating its precise structural and electronic properties. A significant area of investigation has been its complex crystal structure. researchgate.netresearchgate.net Advanced analytical techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to probe the local environment of the scandium atoms within the crystal lattice. researchgate.netnih.gov

Detailed studies using multiple-quantum magic-angle spinning (MQMAS) NMR on the ⁴⁵Sc nuclide have revealed that there are three distinct crystallographic sites for scandium in this compound. researchgate.netnih.gov These sites exhibit different NMR parameters, indicating variations in their chemical and electronic surroundings. nih.gov The research objective is to assign these spectroscopic signatures to specific atomic positions within the crystal structure, often aided by Density Functional Theory (DFT) calculations. researchgate.netnih.gov Such fundamental studies are crucial for understanding the compound's properties and predicting its behavior. Another research application noted for scandium sulfate is its use in dilute solutions to improve seed germination for various agricultural plants. chemicalbook.comfuncmater.com

Interactive Table: Chemical Properties of this compound Click on the headers to learn more about each property.

| Property | Value | Source(s) |

| IUPAC Name | scandium(3+);trisulfate;pentahydrate | nih.gov |

| Chemical Formula | Sc₂(SO₄)₃·5H₂O | cymitquimica.comcalpaclab.com |

| Molecular Weight | ~468.17 g/mol | calpaclab.comaksci.com |

| CAS Number | 15292-44-1 | cymitquimica.comcalpaclab.com |

| Appearance | Typically a white crystalline solid | numberanalytics.com |

| Solubility | Moderately soluble in water | americanelements.com |

Interactive Table: ⁴⁵Sc NMR Parameters for Scandium Sites in this compound This table summarizes the findings from advanced NMR studies, distinguishing the three unique scandium environments in the crystal structure.

| Site Designation | Isotropic Chemical Shift (δ_iso) | Quadrupolar Coupling Constant (χ) | Asymmetry Parameter (η) | Source(s) |

| (a) | -15.5 ± 0.5 ppm | 5.60 ± 0.10 MHz | 0.06 ± 0.05 | nih.gov |

| (b) | -12.9 ± 0.5 ppm | 4.50 ± 0.10 MHz | 1.00 ± 0.00 | nih.gov |

| (c) | -4.7 ± 0.2 ppm | 4.55 ± 0.05 MHz | 0.50 ± 0.02 | nih.gov |

Contextualization within the Broader Field of Hydrated Coordination Compounds

This compound is an example of a hydrated coordination compound. britannica.com In these compounds, a central metal ion is bonded to one or more neutral molecules or ions, known as ligands. britannica.com When the ligand is water, the resulting complex is called an aqua complex. britannica.comnumberanalytics.com Nearly all metallic elements form aqua complexes. britannica.com

Properties

IUPAC Name |

scandium(3+);trisulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.5H2O.2Sc/c3*1-5(2,3)4;;;;;;;/h3*(H2,1,2,3,4);5*1H2;;/q;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCVDJKZMDZUBP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O17S3Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746058 | |

| Record name | Scandium sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15292-44-1 | |

| Record name | Scandium sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization Pathways of Sc₂ So₄ ₃·5h₂o

Controlled Synthesis Techniques for High-Purity Scandium Sulfate (B86663) Pentahydrate

The synthesis of scandium sulfate pentahydrate with a high degree of purity relies on carefully controlled crystallization processes. These techniques are designed to selectively precipitate Sc₂(SO₄)₃·5H₂O from complex aqueous solutions, which often contain various other metal ions.

Solution-Phase Crystallization under Varied Conditions

Solution-phase crystallization is a fundamental technique for producing this compound. This method involves the careful evaporation of a scandium-rich sulfate solution to achieve supersaturation, leading to the formation of Sc₂(SO₄)₃·5H₂O crystals. The effectiveness of this process is highly dependent on the initial composition of the solution and the operational parameters.

Research has shown that the crystallization of scandium sulfate is influenced by the presence of other ions. For instance, the formation of double sulfates, such as NH₄Sc(SO₄)₂ or CsSc(SO₄)₂, can occur in the presence of ammonium (B1175870) or cesium ions, respectively. researchgate.netsci-hub.se These double salts can sometimes be intermediate products that are later converted to scandium sulfate. The solubility of these compounds, and thus the yield of the crystallization process, is a key consideration.

Hydrothermal Synthesis Approaches for Specific Morphologies

Hydrothermal synthesis offers a route to produce scandium sulfate with specific crystalline structures and morphologies. This method involves carrying out the crystallization process in a closed system at elevated temperatures and pressures. These conditions can promote the formation of well-defined crystals and can also be used to synthesize novel, organically templated scandium sulfate structures. researchgate.net For example, the use of ethylenediamine (B42938) as a template has led to the formation of a layered scandium sulfate hydrate (B1144303). researchgate.net

While not directly focused on the pentahydrate form, studies on the hydrothermal synthesis of anhydrous complex scandium-ammonium sulfates like (NH₄)₃Sc(SO₄)₃ demonstrate the utility of this method in controlling the crystal structure of scandium compounds. researchgate.net The resulting materials can subsequently be processed to obtain the desired scandium sulfate product.

Anti-Solvent Crystallization Methods for Enhanced Yields

Commonly used anti-solvents include alcohols such as ethanol (B145695), methanol, and isopropanol, as well as acetone. mdpi.comresearchgate.net This technique has been shown to be highly effective, with yields greater than 98% being reported for the precipitation of scandium from certain solutions. mdpi.comd-nb.info The choice of anti-solvent and the ratio of anti-solvent to the aqueous solution are critical parameters that influence the efficiency of the crystallization process. d-nb.info For instance, research on the recovery of scandium from ammonium fluoride (B91410) strip liquors demonstrated that adding ethanol resulted in almost complete recovery of a scandium-containing salt. d-nb.info

Influence of Precursor Chemistry and Reaction Parameters on Sc₂(SO₄)₃·5H₂O Formation

The formation of this compound is highly sensitive to the chemical environment and the physical conditions under which the synthesis is conducted. Precise control over these factors is essential for optimizing the yield, purity, and crystalline properties of the final product.

Impact of pH and Ionic Strength on Crystallization

The pH of the aqueous solution plays a crucial role in the crystallization of scandium sulfate. The solubility of scandium species is strongly dependent on the acidity of the medium. An increase in the acidity of sulfate solutions can promote the precipitation of Sc₂(SO₄)₃·5H₂O. sci-hub.se Studies have shown that adjusting the pH can significantly impact the extraction and separation of scandium from other metals. kuleuven.beacs.orgresearchgate.net For example, in solvent extraction processes that often precede crystallization, the distribution of scandium between aqueous and organic phases is heavily influenced by the equilibrium pH. kuleuven.beacs.org

The ionic strength of the solution, which is influenced by the concentration of all dissolved ions, also affects the solubility and crystallization of scandium sulfate. The presence of other salts can either increase or decrease the solubility of scandium sulfate due to the common ion effect or changes in the activity coefficients of the ions in solution. researchgate.net For example, the solubility of cesium scandium double sulfate decreases with increasing acidity, a phenomenon attributed to the salting-out effect of like ions. researchgate.net

Temperature and Pressure Control in Sc₂(SO₄)₃·5H₂O Synthesis

Temperature is a critical parameter in the synthesis of this compound. In solution-phase crystallization, temperature affects the solubility of the salt and the rate of solvent evaporation. In hydrothermal synthesis, temperature, along with pressure, dictates the crystalline phase and morphology of the product. researchgate.netresearchgate.net For instance, studies on the leaching of scandium from various sources have shown that temperature is a significant factor in determining the extraction efficiency, which in turn affects the concentration of scandium in the solution available for crystallization. mdpi.comrsc.org

Pressure is a key variable primarily in hydrothermal synthesis methods. By controlling the pressure within the reaction vessel, it is possible to influence the formation of specific scandium sulfate phases. rsc.org While detailed studies focusing specifically on the effect of pressure on the direct crystallization of Sc₂(SO₄)₃·5H₂O are less common, the principles of pressure control in hydrothermal synthesis of related scandium compounds suggest its importance in achieving desired material properties. researchgate.net

Role of Organic Additives and Templating Agents in Crystal Growth

The crystallization of inorganic salts can be significantly influenced by the presence of organic molecules. These additives can act as "crystal growth modifiers" or templating agents, affecting crystal size, morphology (habit), and even the selection of a specific polymorphic or hydrated form. tue.nlrsc.org While research directly targeting Sc₂(SO₄)₃·5H₂O with a wide array of organic additives is not extensively documented, the principles observed in other sulfate systems provide a foundational understanding.

Organic additives generally function in one of two ways: promoting or inhibiting crystal growth. tue.nl

Promotion of Nucleation: Additives can act as templates for heterogeneous nucleation, where the organic molecule provides a surface or site that lowers the energy barrier for crystal formation. tue.nlugr.es

Inhibition of Growth: Conversely, many organic additives, particularly polyelectrolytes like phosphonates and polycarboxylates, are used to inhibit crystallization. tue.nlugr.es This is typically achieved when the additive molecules adsorb onto the active growth sites of a crystal face, a process known as "step blocking" or "growth site poisoning". tue.nl This can slow or halt crystal growth and often leads to significant changes in crystal habit. rsc.org

In a study involving the crystallization of scandium sulfate with organic cations, it was demonstrated that the composition and structure of the resulting polymeric anionic chains were dictated more by the nature of the organic cation than by the composition of the reaction mixture itself. researchgate.net For example, reactions of Sc₂(SO₄)₃·5H₂O with different organic cations yielded distinct complex structures, such as (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O and [H₃N{CH₂}₆NH₃][Sc(H₂O)₂(SO₄)₂]₂·2H₂O. researchgate.net This highlights the powerful role of organic species in templating the final crystal structure.

The table below summarizes the general effects of common classes of organic additives on sulfate crystallization, which can be extrapolated as potential areas of investigation for Sc₂(SO₄)₃·5H₂O.

| Additive Class | Potential Effect on Crystallization | Primary Mechanism |

| Phosphonates | Strong inhibition of nucleation and growth; habit modification. ugr.es | Adsorption onto crystal surfaces, blocking active growth sites. tue.nlrsc.org |

| Polycarboxylates (e.g., Polyacrylic acid) | Inhibition of nucleation; modification of crystal habit. ugr.es | Adsorption and step pinning. ugr.es |

| Amines/Ammonium Salts | Formation of complex double salts; templating of novel structures. researchgate.net | Incorporation into the crystal lattice, directing the framework structure. researchgate.net |

Mechanistic Insights into the Formation of Scandium Sulfate Hydrates

The formation of this compound from an aqueous solution is a multi-step process involving ion association, nucleation, and crystal growth. Scandium(III) ions in an aqueous solution exist as hydrated complexes, with the [Sc(H₂O)₆]³⁺ species being a common representation, though coordination numbers can vary. researchgate.net When sulfate ions are introduced, a series of equilibria are established, leading to the formation of various sulfato-scandium complexes.

Studies using techniques like dielectric relaxation spectroscopy have revealed the presence of both inner-sphere and outer-sphere [ScSO₄]⁺(aq) complexes in solution. researchgate.net An inner-sphere complex involves direct contact between the scandium and sulfate ions, whereas in an outer-sphere complex, they are separated by one or more water molecules. At higher concentrations, higher-order inner-sphere complexes, potentially like [Sc(SO₄)₃(OH₂)₃]³⁻, are believed to predominate. researchgate.net

The transition from these dissolved ionic species to a solid crystalline phase like Sc₂(SO₄)₃·5H₂O can proceed through several pathways. One common pathway for sparingly soluble salts involves the formation of an amorphous precursor phase. acs.orgnih.gov This amorphous intermediate, which may have a different water content than the final crystalline product, then undergoes a structural rearrangement and transformation into the more thermodynamically stable crystalline hydrate. acs.orgnih.gov The driving force for this transformation can be either dehydration or, conversely, further hydration and rearrangement of the constituent ions and water molecules. acs.orgnih.gov

The specific hydrate that crystallizes is dependent on the conditions. The pentahydrate, Sc₂(SO₄)₃·5H₂O, is considered the most stable hydrate at ordinary temperatures. gutenberg.org It can be formed by the efflorescence (loss of water) of the hexahydrate in a dry atmosphere. gutenberg.org The formation process from a concentrated sulfuric acid solution involves dissolving scandium oxide and evaporating the excess acid. gutenberg.org The resulting anhydrous salt dissolves easily in water, slowly hydrating with an evolution of heat. Crystals of the hydrate only begin to form once the solution is concentrated to a syrup-like consistency and cooled. gutenberg.org

Purification and Isolation Strategies for Academic-Grade Sc₂(SO₄)₃·5H₂O

Achieving high purity is essential for obtaining academic-grade this compound, suitable for research where trace impurities could interfere with results. The primary strategies for purification involve selective precipitation, crystallization, and solvent extraction to remove unwanted elements.

Crystallization-Based Methods:

Recrystallization is a fundamental technique for purifying solid compounds. For scandium sulfate, this can involve repeated crystallization steps. In one process, an initial scandium sulfate precipitate was redissolved in distilled water, and then repeatedly crystallized to enhance purity. sci-hub.se The separation efficiency from other metals during crystallization can be quantified using separation coefficients. sci-hub.se

Fractional crystallization has also been a historical method for separating scandium from other rare-earth elements, leveraging the differences in solubility of their double sulfates with alkali metals. For instance, the potassium double sulfate of scandium, 3K₂SO₄·Sc₂(SO₄)₃, is insoluble in a saturated potassium sulfate solution, a property used to separate it from analogous yttrium compounds. gutenberg.org

Antisolvent crystallization is another effective technique. Here, a solvent in which the desired compound is insoluble (the antisolvent, e.g., ethanol) is added to a solution of the compound, causing it to precipitate with high yield. dntb.gov.uaacs.org This method has been used to recover scandium salts from process liquors. dntb.gov.uaacs.org The final crystalline precipitate is typically rinsed, often with a solvent like ethanol to remove residual soluble impurities, and then dried under ambient conditions. sci-hub.se

The table below outlines common purification techniques used for scandium compounds.

| Purification Method | Principle of Operation | Application for Scandium Sulfate |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Repeated crystallization from aqueous solution to improve purity. sci-hub.se |

| Fractional Crystallization | Separation of components based on differences in their solubility, often as double salts. | Separation from other rare earths via insoluble potassium double sulfates. gutenberg.org |

| Solvent Extraction | Preferential partitioning of scandium into an organic phase, leaving impurities in the aqueous phase. nih.govmdpi.com | Used to remove impurities like iron, aluminum, and thorium before final crystallization. mdpi.comgoogle.com |

| Antisolvent Crystallization | Inducing precipitation by adding a solvent in which the target compound is insoluble. dntb.gov.ua | Recovery of scandium salts from purified process streams. acs.org |

| Ion Exchange | Selective binding of scandium ions to a solid resin, followed by elution. mdpi.com | Pre-concentration and purification of scandium from dilute or impure solutions. mdpi.com |

Solvent Extraction as a Pre-Purification Step:

Often, crude scandium-containing solutions, such as those from ore leaching, contain significant amounts of impurities like iron, aluminum, and other metals. mdpi.comgoogle.com In these cases, solvent extraction is a crucial preliminary step before the final crystallization of Sc₂(SO₄)₃·5H₂O. nih.gov This hydrometallurgical technique uses an organic extractant that selectively forms a complex with scandium, pulling it from the acidic aqueous solution into an organic phase. mdpi.comnih.gov After separating the phases, the scandium can be stripped back into a clean aqueous solution using a suitable stripping agent, such as a more concentrated acid. google.comnih.gov This purified aqueous solution can then be subjected to crystallization to isolate high-purity this compound.

Advanced Crystallographic and Structural Elucidation of Sc₂ So₄ ₃·5h₂o

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of a crystalline solid's atomic structure. For scandium sulfate (B86663) pentahydrate, this technique has yielded a wealth of information regarding its crystallographic parameters and the nature of the chemical bonding within the crystal lattice.

Precise Determination of Space Group and Unit Cell Parameters

The crystal structure of scandium sulfate pentahydrate has been determined to belong to the triclinic space group P-1. researchgate.net A study by Ilyukhin et al. provided the following unit cell parameters:

| Parameter | Value |

| a | 5.6315(5) Å |

| b | 11.5536(11) Å |

| c | 10.9469(9) Å |

| α | 90.49(2)° |

| β | 99.41(2)° |

| γ | 89.63(2)° |

| Data sourced from Ilyukhin et al. researchgate.net |

These parameters define the fundamental repeating unit of the crystal and are essential for a complete structural analysis.

Detailed Analysis of Scandium Coordination Polyhedra (e.g., eight-coordinate)

In the solid state, the scandium(III) ion is known to exhibit a preference for a coordination number of six, typically forming octahedral complexes. wikipedia.org However, in some compounds, higher coordination numbers of 8 and 9 are common for larger ions like Y³⁺ and La³⁺. wikipedia.org The chemistry of scandium is largely defined by the trivalent Sc³⁺ ion. wikipedia.org

Configuration and Conformation of Sulfate Anions within the Lattice

The sulfate anions (SO₄²⁻) in the crystal lattice of this compound adopt a tetrahedral geometry, as is typical for this ion. These tetrahedra are not isolated but are integral to the polymeric structure of the compound, linking the scandium coordination polyhedra. The orientation of each sulfate tetrahedron is precisely determined within the unit cell, and they act as bridging ligands between scandium centers. The S-O bond lengths and O-S-O bond angles of the sulfate groups are consistent with those observed in other sulfate-containing minerals and synthetic compounds.

Elucidation of Hydrogen Bonding Networks and Water Molecule Interactions

The five water molecules of hydration play a critical role in the stability of the crystal structure through an extensive network of hydrogen bonds. These interactions involve the hydrogen atoms of the water molecules and the oxygen atoms of the sulfate anions, as well as other water molecules. This hydrogen-bonding network creates a three-dimensional web of connections that permeates the crystal lattice, adding to its structural integrity. The arrangement of these bonds is complex, with some water molecules being directly coordinated to the scandium ions, while others are held within the lattice solely by hydrogen bonds.

Analysis of Polymeric Anionic Chains and Frameworks

The crystal structure of this compound is characterized by the formation of polymeric anionic chains. researchgate.net These chains are composed of alternating scandium polyhedra and sulfate tetrahedra. The sulfate groups act as multidentate ligands, bridging between scandium ions to create an extended one-, two-, or three-dimensional network. The nature of these polymeric structures is a defining characteristic of the compound's solid-state chemistry. The specific connectivity of the scandium and sulfate units gives rise to a unique framework that is further stabilized by the aforementioned hydrogen-bonding network. The composition and structure of these polymeric anionic chains can be influenced by the nature of other cations present in the crystallization medium. researchgate.net

Powder X-ray Diffraction (PXRD) Studies

Phase Purity Assessment and Polymorphism Detection

Ensuring the phase purity of a crystalline sample is the foundational step in any structural study. For this compound, this involves confirming that the material is a single, uniform crystalline phase without the presence of other hydrated forms or impurities. Techniques such as X-ray powder diffraction (XRPD) are instrumental in this assessment. The resulting diffraction pattern serves as a unique fingerprint of the crystalline structure.

While this compound has a known crystalline form, the possibility of polymorphism—the ability of a substance to exist in more than one crystal structure—is an important consideration. Different polymorphs can exhibit distinct physical and chemical properties. Studies on related scandium sulfate compounds, such as the anhydrous Sc₂(SO₄)₃ and various double sulfates, have revealed the existence of multiple polymorphic forms. researchgate.net For instance, the double sulfate NH₄Sc(SO₄)₂ has been shown to exist in two polytypic modifications, 3 R and 1 T'. researchgate.net Although polymorphism has not been extensively documented for the pentahydrate form specifically, its potential existence remains a subject of scientific inquiry, often investigated through techniques that can detect subtle structural differences.

Rietveld Refinement for Structural Parameters

Once the phase purity is established, Rietveld refinement is a powerful method applied to powder diffraction data to refine the crystal structure model. usna.edu This computational technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. usna.edunist.gov By minimizing the difference between the observed and calculated patterns, precise structural parameters can be obtained. usna.edu

For this compound, which crystallizes in the triclinic space group P-1, Rietveld refinement can determine: researchgate.net

Lattice Parameters: The precise dimensions and angles of the unit cell.

Atomic Coordinates: The x, y, and z positions of each scandium, sulfur, oxygen, and hydrogen atom within the unit cell.

Site Occupancy Factors: The extent to which each atomic site is occupied, which is crucial for identifying defects or non-stoichiometry.

Isotropic and Anisotropic Displacement Parameters: These parameters describe the thermal vibrations of atoms around their equilibrium positions.

The quality of the Rietveld refinement is assessed by various agreement indices, or R-values, which indicate the goodness of fit between the experimental and calculated data. gsconlinepress.com

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6315(5) |

| b (Å) | 11.5536(11) |

| c (Å) | 10.9469(9) |

| α (°) | 90.49(2) |

| β (°) | 99.41(2) |

| γ (°) | 89.63(2) |

This data is based on single-crystal X-ray diffraction studies and serves as a starting point for Rietveld refinement of powder data. researchgate.net

In-Situ PXRD for Tracking Structural Changes (e.g., during thermal treatments)

In-situ powder X-ray diffraction (PXRD) is a dynamic technique that allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature or pressure. sci-hub.se For this compound, in-situ PXRD during thermal treatment is particularly insightful for understanding its dehydration process. sci-hub.seiaea.org

As the temperature is increased, the water molecules are driven off in a stepwise manner. In-situ PXRD can track these changes by observing shifts in the diffraction peak positions and the appearance of new peaks corresponding to lower hydrate (B1144303) or anhydrous phases. This provides valuable information on the thermal stability of the compound and the structural transformations it undergoes upon dehydration. For example, studies on similar hydrated sulfates, like copper sulfate pentahydrate, have shown a multi-step decomposition process, which can be meticulously followed using this technique. researchgate.netmt.com

Neutron Diffraction for Hydrogen Atom Localization and Dynamics

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for locating hydrogen atoms due to their low electron density. rwth-aachen.deresearchgate.net Neutron diffraction overcomes this limitation as neutrons interact with the atomic nucleus, making it a superior technique for accurately determining the positions of hydrogen atoms. rwth-aachen.deresearchgate.net

In the context of this compound, neutron diffraction is crucial for elucidating the intricate network of hydrogen bonds. dtic.mil It can precisely determine the O-H bond lengths and the H-O-H bond angles of the water molecules, as well as the geometry of the hydrogen bonds between the water molecules and the sulfate ions. bbk.ac.uk This information is vital for a complete understanding of the crystal packing and the forces that stabilize the structure. Furthermore, temperature-dependent neutron diffraction studies can provide insights into the dynamics of the hydrogen atoms, such as librational motions and potential proton disorder. rwth-aachen.de

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering involves the design and synthesis of new crystalline materials with desired properties based on an understanding of intermolecular interactions. While this compound itself is a well-defined compound, the principles of crystal engineering can be applied to create new materials derived from it.

By reacting this compound with various organic cations, researchers have synthesized a range of novel coordination polymers. researchgate.net In these structures, the organic molecules act as templates, directing the assembly of the scandium and sulfate ions into new and often complex architectures. researchgate.net For example, the reaction with guanidinium (B1211019) cations leads to the formation of (C{NH₂}₃)₃[Sc(SO₄)₃]·3H₂O, which has a trigonal crystal structure, a significant departure from the triclinic structure of the parent pentahydrate. researchgate.net

This approach demonstrates how the fundamental building blocks of scandium sulfate can be utilized to construct new materials with potentially interesting properties, such as open-framework structures with applications in catalysis or separation. researchgate.net The nature of the organic cation has been shown to be a determining factor in the composition and structure of the resulting polymeric anionic chains of scandium sulfate. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics of Sc₂ So₄ ₃·5h₂o

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Studies

Vibrational spectroscopy is a powerful tool for probing the structural arrangement and bonding within a crystalline solid. The frequencies of molecular vibrations are sensitive to the local chemical environment, allowing for the characterization of the constituent polyatomic ions and molecules.

The vibrational spectrum of scandium sulfate (B86663) pentahydrate is a composite of the internal modes of the sulfate (SO₄²⁻) ions and the water (H₂O) molecules, along with lattice vibrations. The sulfate ion, belonging to the Td point group in its free state, possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of Sc₂(SO₄)₃·5H₂O, the site symmetry of the sulfate ions is lower than Td, which can lead to the lifting of degeneracies and the appearance of multiple bands for the ν₂, ν₃, and ν₄ modes.

Infrared spectroscopic studies of scandium sulfate pentahydrate have identified several key vibrational bands. The bending vibrations of the sulfate group are observed as two strong doublet bands. The ν₄(SO₄) mode appears at approximately 650 cm⁻¹ and 590 cm⁻¹, while the ν₂(SO₄) mode is found at 445 cm⁻¹ and 390 cm⁻¹. The presence of doublets for these bending modes is indicative of a reduction in the symmetry of the sulfate ions within the crystal lattice. The stretching vibrations of the Sc-O bonds are expected to occur below 500 cm⁻¹, but their precise assignment is complicated by overlapping with the S-O deformation modes.

The vibrational modes of the water molecules are also a prominent feature of the spectrum. The O-H stretching vibrations typically appear in the region of 3000-3600 cm⁻¹, and the H-O-H bending mode is expected around 1600-1650 cm⁻¹. The presence of multiple, distinct bands in the O-H stretching region would suggest the existence of crystallographically non-equivalent water molecules with different hydrogen bonding environments.

A comprehensive assignment of the major vibrational modes is presented in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed IR Bands in Sc₂(SO₄)₃·5H₂O (cm⁻¹) |

| ν(O-H) of H₂O | 3000 - 3600 | Not explicitly reported |

| δ(H-O-H) of H₂O | 1600 - 1650 | Not explicitly reported |

| ν₃(SO₄) | ~1100 | Not explicitly reported |

| ν₁(SO₄) | ~980 | Not explicitly reported |

| ν₄(SO₄) | ~613 | 650, 590 |

| ν₂(SO₄) | ~451 | 445, 390 |

Note: The table is partially populated based on available specific data for Sc₂(SO₄)₃·5H₂O and general frequency ranges for hydrated sulfates. A complete experimental Raman and a more detailed FTIR analysis would be required for a full assignment.

The vibrational frequencies of the water and sulfate groups are sensitive to intermolecular forces, particularly hydrogen bonding. In hydrated salts, the water molecules form hydrogen bonds with the oxygen atoms of the sulfate ions and potentially with other water molecules. These interactions lead to shifts in the vibrational frequencies of both the donor (O-H) and acceptor (S-O) groups.

The O-H stretching vibrations of the water molecules are particularly sensitive to hydrogen bonding. Stronger hydrogen bonds weaken the O-H covalent bond, resulting in a red shift (shift to lower frequency) of the O-H stretching bands and a broadening of the spectral peaks. The magnitude of this shift can be correlated with the strength of the hydrogen bond. Therefore, a detailed analysis of the O-H stretching region in the Raman and FTIR spectra of Sc₂(SO₄)₃·5H₂O would provide valuable information about the hydrogen bonding network within the crystal.

Similarly, the vibrational modes of the sulfate ion can be affected by coordination to the scandium ion and by hydrogen bonding from the water molecules. These interactions lower the symmetry of the sulfate ion, leading to the splitting of the degenerate ν₃ and ν₄ modes, as has been observed in the IR spectrum of this compound. The extent of this splitting can provide qualitative information about the strength of the interaction between the scandium and sulfate ions.

Temperature can have a significant effect on the vibrational spectra of hydrated compounds. As the temperature is lowered, thermal motion is reduced, which can lead to a sharpening of the spectral bands and a reduction in the overlap between adjacent peaks. This can aid in the resolution of closely spaced vibrational modes.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment in crystalline and amorphous materials. For this compound, both ⁴⁵Sc and ¹H NMR can provide unique and complementary information about the structure and dynamics of the compound.

Scandium-45 is a 100% naturally abundant nucleus with a nuclear spin of I = 7/2, making it amenable to NMR spectroscopy. However, its large quadrupole moment can lead to broad spectral lines, particularly in asymmetric environments. In the case of this compound, solid-state ⁴⁵Sc NMR studies have successfully resolved three distinct scandium sites in the crystal structure.

Through the use of advanced techniques such as multiple-quantum magic-angle spinning (MQMAS), it has been possible to obtain high-resolution spectra and determine the NMR parameters for each of these sites. These parameters, including the isotropic chemical shift (δiso), the quadrupolar coupling constant (Cq), and the asymmetry parameter (ηQ), are highly sensitive to the local coordination geometry and electronic structure around the scandium nucleus.

The experimentally determined ⁴⁵Sc NMR parameters for the three distinct scandium sites in Sc₂(SO₄)₃·5H₂O are summarized in the table below.

| Scandium Site | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) | Asymmetry Parameter (ηQ) |

| (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 |

| (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 |

| (c) | -4.7 ± 0.2 | 4.55 ± 0.05 | 0.50 ± 0.02 |

These distinct sets of NMR parameters provide definitive evidence for three crystallographically inequivalent scandium environments within the unit cell of this compound. The differences in the isotropic chemical shifts reflect variations in the electronic shielding around the scandium nuclei, while the differing quadrupolar coupling constants and asymmetry parameters are indicative of variations in the symmetry of the electric field gradient at each scandium site.

Proton (¹H) NMR spectroscopy is a highly sensitive technique for studying the structure and dynamics of hydrogen-containing species in the solid state. In this compound, ¹H NMR can be used to investigate the water molecules of hydration. The lineshapes and relaxation times of the proton signals are influenced by the local magnetic environment and the motional dynamics of the water molecules.

While specific ¹H NMR studies on this compound are not widely reported, the application of this technique could provide significant insights. For instance, the analysis of ¹H NMR spectra can help to distinguish between rigidly held water molecules and those undergoing more dynamic processes, such as reorientation or exchange. The presence of distinct proton resonances would further confirm the existence of crystallographically inequivalent water molecules, corroborating the inferences from vibrational spectroscopy.

Furthermore, ¹H NMR can be used to probe the hydrogen bonding network. The strength and geometry of hydrogen bonds affect the proton chemical shifts and the dipolar couplings between neighboring protons. Advanced solid-state ¹H NMR techniques, such as magic-angle spinning and multiple-pulse decoupling, can be employed to obtain high-resolution spectra and extract detailed information about the internuclear distances and the dynamics of the hydrogen bonding network. Such studies would be instrumental in building a complete picture of the structure and dynamics of this compound.

Sulfur-33 (³³S) NMR for Sulfate Environment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of the sulfur-33 isotope is a powerful, albeit challenging, technique for probing the local environment of sulfur atoms. The primary difficulties in ³³S NMR arise from the isotope's low natural abundance (0.76%), low gyromagnetic ratio, and its nature as a quadrupolar nucleus (spin I = 3/2). nih.gov These factors lead to low sensitivity and broad signal lines, which can be mitigated by using high magnetic field strengths and magic-angle spinning (MAS) techniques. researchgate.net

For inorganic sulfates, the ³³S chemical shift is observed in a range of approximately -13 to +67 ppm relative to a saturated ammonium (B1175870) sulfate standard. nih.gov The precise chemical shift and the signal's linewidth are highly sensitive to the symmetry of the sulfate tetrahedron. In most solid inorganic sulfates, quadrupolar coupling is the dominant mechanism for line broadening. researchgate.net A general correlation has been observed where a larger nuclear electric quadrupolar coupling constant (Cq) corresponds to a greater variation in the S-O bond distances within the sulfate group. researchgate.net

While specific ³³S NMR data for this compound is not extensively documented in the literature, studies on analogous hydrated inorganic sulfates provide valuable insights. A key finding is that the presence of water of hydration significantly reduces the ³³S spin-lattice (T₁) relaxation time. researchgate.net This phenomenon is attributed to the modulation of the electric field gradient at the sulfur nucleus by the motion of the water molecules, which facilitates faster relaxation and can simplify data acquisition. researchgate.net Therefore, a ³³S NMR study of Sc₂(SO₄)₃·5H₂O would be expected to yield information on the symmetry of the sulfate anions and the influence of the crystal lattice and hydration waters on their local electronic environment.

Table 1: General Properties and NMR Parameters for the ³³S Isotope

Property Value Reference Nuclear Spin (I) 3/2 [7, 9] Natural Abundance 0.76% [7, 9] Relative Sensitivity (vs. ¹H) 1.72 × 10⁻⁵ [7, 9] Chemical Shift Range (Inorganic Sulfates) -13 to +67 ppm xpsfitting.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopy techniques are indispensable for elucidating the electronic and local atomic structure of materials. X-ray Absorption Spectroscopy (XAS) provides information on the unoccupied electronic states and the local coordination geometry of a specific element, while X-ray Photoelectron Spectroscopy (XPS) probes the elemental composition and chemical states on the material's surface.

Scandium K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy probes the electronic transitions from the Sc 1s core level to unoccupied p-states. For scandium compounds with Sc in an octahedral coordination, such as that expected in scandium sulfate hydrate (B1144303), the Sc K-edge spectra exhibit characteristic features. These typically include a weak pre-edge structure, a shoulder on the rising edge, a prominent main absorption peak (white line), and a second pronounced peak at higher energy. rsc.org

The pre-edge features, though weak, are particularly informative. They arise from dipole-forbidden 1s → 3d transitions, which become weakly allowed due to the mixing of Sc 4p and 3d orbitals (p-d mixing). rsc.org The position and intensity of these pre-edge peaks provide clues about the centrosymmetry of the scandium site and can be used to estimate the crystal-field splitting energy. rsc.orgresearchgate.net The main edge and post-edge regions of the XANES spectrum are shaped by multiple scattering resonances of the ejected photoelectron with neighboring atoms, providing qualitative information about the local coordination environment of the scandium atom. Theoretical modeling within the density functional theory (DFT) framework has proven crucial for interpreting these spectral features in detail. researchgate.net

Sulfur K-edge XANES is a highly effective tool for determining the oxidation state and chemical environment of sulfur. A well-established trend shows a progressive shift of the absorption edge to higher energy with an increasing oxidation state of the sulfur atom. researchgate.netarizona.edu

Table 2: Characteristic XAS K-edge Energies for Scandium and Sulfate

Element/Species Edge Characteristic Energy / Feature Reference Scandium (in oxides) K-edge Pre-edge (P₁) ~4492 eV researchgate.net Scandium (in oxides) K-edge Main Edge (A₀) ~4501 eV researchgate.net Sulfur (in Sulfate, SO₄²⁻) K-edge White Line ~2482 eV rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. The technique measures the binding energies of core-level electrons ejected by X-ray irradiation.

For scandium compounds, the Sc 2p region of the XPS spectrum is characterized by a spin-orbit doublet, Sc 2p₃/₂ and Sc 2p₁/₂, with an intensity ratio constrained to 2:1. xpsfitting.com The binding energy of the Sc 2p₃/₂ peak for Sc³⁺ in oxides is typically around 402-403 eV. xpsfitting.comresearchgate.net In a study that included scandium sulfate hydrate, the binding energies of Sc 2p₃/₂ and O 1s electrons were determined. researchgate.net The O 1s spectrum in such hydrated compounds can often be deconvoluted into multiple peaks, representing oxygen in the sulfate anion, in hydroxide (B78521) groups, and in water molecules. xpsfitting.comresearchgate.net For instance, in scandium oxides, peaks for lattice oxygen (O²⁻) are found around 529.6-529.7 eV, while peaks at higher binding energies (~531.6 eV) can be attributed to hydroxide or other bonded oxygen species. xpsfitting.comresearchgate.net Analysis of these core level spectra for Sc₂(SO₄)₃·5H₂O provides direct information on its surface stoichiometry and the nature of the scandium-oxygen and sulfur-oxygen bonds.

Luminescence Spectroscopy of Doped this compound

The incorporation of luminescent dopant ions into a stable host lattice is a common strategy for creating phosphors for various optical applications. Scandium compounds, in particular, have been investigated as potential hosts for trivalent lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their sharp, characteristic emission lines. researchgate.net

While direct studies on the luminescence of doped this compound are not prominent, research on other scandium-based hosts like phosphates and tungstates provides a strong basis for its potential properties. researchgate.netuctm.eduresearchgate.net In these systems, the Sc³⁺ ion is substituted by a luminescent activator ion like Eu³⁺ or Tb³⁺. The host lattice must be transparent to the emitted light and be able to accommodate the dopant ions without significant concentration quenching. researchgate.net

The luminescence properties are highly dependent on the local symmetry of the site occupied by the dopant ion.

Europium (Eu³⁺) is widely used as a red-emitting dopant. Its emission spectrum is dominated by transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state levels. The hypersensitive ⁵D₀ → ⁷F₂ transition, which gives the characteristic red emission (~615 nm), is particularly sensitive to the local environment. uctm.edu Its intensity relative to the magnetic dipole ⁵D₀ → ⁷F₁ transition (orange, ~594 nm) is a powerful probe of the symmetry of the Eu³⁺ site; a higher intensity ratio indicates a lower symmetry environment. uctm.edu

Terbium (Tb³⁺) is known for its bright green emission. The characteristic emission peaks correspond to transitions from the ⁵D₄ excited state to the ⁷Fⱼ levels, with the ⁵D₄ → ⁷F₅ transition (~544 nm) being the most prominent. nih.govresearchgate.net

Should Sc₂(SO₄)₃·5H₂O be used as a host, the sulfate and water ligands would create a specific crystal field environment around the dopant ions, influencing the energy levels, transition probabilities, and ultimately the emission spectra and luminescence efficiency. The study of such doped systems could reveal detailed information about the crystallographic sites within the this compound structure. researchgate.netuctm.edu

Table 3: Common Lanthanide Dopants and Their Characteristic Emissions

Dopant Ion Primary Emission Color Major Electronic Transition Approximate Wavelength (nm) Reference Europium (Eu³⁺) Red ⁵D₀ → ⁷F₂ ~615 researchgate.net Terbium (Tb³⁺) Green ⁵D₄ → ⁷F₅ ~544 [19, 21]

Computational Chemistry and Theoretical Investigations of Sc₂ So₄ ₃·5h₂o

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org For scandium sulfate (B86663) pentahydrate, DFT calculations can elucidate its fundamental electronic and spectroscopic properties.

DFT calculations are instrumental in determining the electronic structure, which governs the chemical behavior of a compound. researchgate.net These calculations can map the distribution of electrons and determine the energies of molecular orbitals. A key parameter derived from the electronic structure is the band gap, the energy difference between the valence band and the conduction band, which classifies a material as a conductor, semiconductor, or insulator.

While specific DFT studies detailing the full electronic band structure of crystalline Sc₂(SO₄)₃·5H₂O are not extensively documented in publicly available literature, related research on scandium-based compounds, such as certain scandium-ammonium sulfate polymorphs, indicates they are wide band-gap semiconductors. researchgate.net DFT calculations on the hydrated scandium ion, [Sc(H₂O)ₙ]³⁺, show that the bonding between the scandium ion and water molecules involves significant ligand-to-metal charge transfer. rsc.org Such calculations for scandium sulfate pentahydrate would provide a detailed understanding of the covalent character of Sc-O bonds and the influence of the sulfate and water ligands on the electronic environment of the scandium centers. science.gov

| Property | Information Yielded by DFT | Significance |

| Electronic Density of States (DOS) | Distribution of electronic energy levels. | Reveals the contribution of Sc, S, O, and H atoms to the valence and conduction bands. |

| Band Gap Energy | The energy required to excite an electron from the valence to the conduction band. | Characterizes the material's electrical conductivity and optical properties. |

| Orbital Analysis | Nature of bonding and anti-bonding orbitals (e.g., Sc-O interactions). | Explains the stability and reactivity of the compound. |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. semanticscholar.orgnist.gov These theoretical predictions are crucial for interpreting experimental data and assigning spectral features to specific atomic motions or chemical environments.

A notable study on this compound utilized DFT calculations to assign the three distinct scandium sites observed in experimental ⁴⁵Sc solid-state NMR spectra. nih.gov The crystal structure of Sc₂(SO₄)₃·5H₂O contains three crystallographically independent scandium sites. researchgate.netresearchgate.net By combining experimental techniques with DFT calculations using the Projector Augmented Wave (PAW) and Gauge-Including Projector Augmented Wave (GIPAW) methods, the NMR parameters for each site were determined and assigned. nih.gov The necessity of using an energy-optimized crystal structure for accurate NMR parameter computation was highlighted in this research. nih.gov

Vibrational frequencies for Sc₂(SO₄)₃·5H₂O can also be calculated using DFT. These calculations would predict the positions and intensities of IR and Raman bands corresponding to the vibrational modes of the sulfate ions, the coordinated water molecules, and the Sc-O bonds. For instance, in related sulfate structures, Sc-O stretching vibrations are expected below 500 cm⁻¹, a region that can overlap with S-O deformation modes, making theoretical assignments particularly valuable. researchgate.net

Table of Experimental and DFT-Assigned ⁴⁵Sc NMR Parameters for this compound (Data sourced from Chandran et al., 2010) nih.gov

| Scandium Site | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Coupling Constant (χ) (MHz) | Asymmetry Parameter (η) |

| Site (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 |

| Site (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 |

| Site (c) | -4.7 ± 0.2 | 4.55 ± 0.05 | 0.50 ± 0.02 |

DFT allows for the calculation of the electron charge density distribution throughout the crystal lattice. aps.orgresearchgate.net This provides a visual and quantitative picture of chemical bonding, showing how electron density is shared between atoms or localized on specific ions. rsc.org From the charge density, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. diva-portal.org The MEP is a valuable tool for predicting reactive sites, as it illustrates regions of positive and negative electrostatic potential, indicating susceptibility to nucleophilic or electrophilic attack.

For Sc₂(SO₄)₃·5H₂O, a charge density analysis would reveal the extent of charge transfer from the scandium atoms to the sulfate groups and the polarization of the water molecules upon coordination. An MEP map would show negative potential around the oxygen atoms of the sulfate and water ligands, and positive potential near the scandium ions and hydrogen atoms of the water molecules. While specific studies on Sc₂(SO₄)₃·5H₂O are not available, the methodology is well-established for providing such insights into chemical reactivity and intermolecular interactions. aps.orgrsc.orgdiva-portal.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This approach is particularly useful for studying the behavior of water molecules and the structural stability of hydrated compounds.

MD simulations are essential for understanding the complex dynamics of water molecules in hydrated crystals and in solution. nih.gov These simulations can track the movement, orientation, and hydrogen-bonding network of water molecules within the hydration shells of the scandium ions.

For the Sc³⁺ ion in aqueous solution, MD simulations, particularly those using quantum mechanical/molecular mechanical (QM/MM) methods, have been used to characterize its hydration structure and dynamics. rsc.org Studies on the hydrated scandium ion have revealed coordination numbers ranging from six to eight, with a well-defined second hydration sphere. mdpi.comrsc.orgresearchgate.net The hydration shell of Sc³⁺ is noted to be very labile despite the strong ion-water interactions. researchgate.net An MD simulation of Sc₂(SO₄)₃·5H₂O would provide detailed information on:

Residence Time: The average time a water molecule spends coordinated to a scandium ion before exchanging with a bulk water molecule or another ligand.

Hydrogen Bond Network: The dynamics of hydrogen bonds between the five water molecules of hydration and between the water molecules and the sulfate anions.

Diffusivity: The diffusion coefficients of the water molecules within the crystal lattice.

This information is critical for understanding the mechanisms of dehydration and the role of water in stabilizing the crystal structure.

MD simulations can be employed to investigate the structural stability of Sc₂(SO₄)₃·5H₂O under varying conditions, such as changes in temperature and pressure. By simulating the system at different temperatures, one can observe the onset of structural changes, such as dehydration or phase transitions. For example, studies on other materials have successfully used MD to predict temperature-driven phase transitions. acs.org

While specific MD simulations predicting phase transitions for Sc₂(SO₄)₃·5H₂O are not prominent in the literature, the methodology is applicable. Such simulations could identify potential polymorphic forms and the conditions under which they are stable. This is analogous to studies on scandium-based metal-organic frameworks, where computational methods have been used to understand structural responses to pressure, including amorphization and phase transitions. For other sulfate compounds, DFT calculations have been used to predict pressure-driven structural transitions. These theoretical approaches provide a pathway to exploring the stability and potential transformations of this compound under non-ambient conditions.

Lattice Dynamics and Phonon Dispersion Relations

Theoretical investigations into the lattice dynamics and phonon dispersion relations of this compound (Sc₂(SO₄)₃·5H₂O) provide fundamental insights into the vibrational properties and thermodynamic stability of the crystal. While specific, published phonon dispersion calculations for Sc₂(SO₄)₃·5H₂O are not prominent in the current body of scientific literature, the methodology for such studies is well-established within computational materials science.

The primary approach for these calculations is rooted in Density Functional Theory (DFT), particularly using Density Functional Perturbation Theory (DFPT). This ab initio method allows for the calculation of the forces on atoms when they are slightly displaced from their equilibrium positions in the crystal lattice. From these forces, a dynamical matrix is constructed, and its eigenvalues and eigenvectors yield the phonon frequencies and their corresponding vibrational modes.

A theoretical study would commence with the experimentally determined crystal structure of Sc₂(SO₄)₃·5H₂O, which is triclinic with the space group P-1. researchgate.net The unit cell parameters, as determined by X-ray diffraction, provide the necessary starting point for the geometry optimization within the DFT framework.

Table 1: Selected Crystallographic Data for Sc₂(SO₄)₃·5H₂O

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6315 |

| b (Å) | 11.5536 |

| c (Å) | 10.9469 |

| α (°) | 90.49 |

| β (°) | 99.41 |

| γ (°) | 89.63 |

| Volume (ų) | 701.03 |

This interactive table summarizes the foundational crystallographic data used for computational modeling.

The calculated phonon dispersion curves along high-symmetry directions of the Brillouin zone would reveal the nature of the vibrational modes. These modes include acoustic phonons, corresponding to collective motions of atoms (translations), and optical phonons, which involve out-of-phase movements of atoms within the unit cell. The vibrational spectrum for a complex hydrated salt like Sc₂(SO₄)₃·5H₂O is expected to be rich, with distinct frequency ranges corresponding to vibrations of the Sc-O polyhedra, internal modes of the sulfate anions (S-O stretching and bending), and various modes of the water molecules (stretching, bending, librations).

Crucially, the absence of imaginary frequencies across the entire Brillouin zone in the calculated phonon spectrum would confirm the dynamical stability of the crystal structure. researchgate.net Furthermore, the phonon density of states (PhDOS) can be derived from these calculations, which is essential for determining key thermodynamic properties such as the vibrational heat capacity and entropy as a function of temperature. researchgate.net

Theoretical Studies of Intermolecular and Intramolecular Interactions

The structure and properties of this compound are governed by a complex interplay of intramolecular covalent bonds and intermolecular non-covalent interactions. Theoretical studies provide a molecular-level understanding of these forces.

Intramolecular Interactions: The primary intramolecular interactions involve the bonds within the scandium coordination polyhedra and the sulfate anions. In the crystal structure, the three crystallographically independent scandium atoms are each octahedrally coordinated by six oxygen atoms. These oxygen atoms are contributed by both water molecules and bridging sulfate groups, creating a robust framework. researchgate.netcolab.ws Ab initio quantum mechanical/molecular mechanical (QM/MM) dynamics simulations on hydrated scandium ions, while conducted in an aqueous environment, provide validated data on the strength of the Sc-O bond. rsc.org These simulations have calculated the Sc(III)-O stretching frequency to be around 432 cm⁻¹, which is in excellent agreement with the experimentally observed Raman spectroscopic value of 430 cm⁻¹, lending high confidence to the theoretical models used. rsc.org

Computational Probes of the Local Environment: The synergy between solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations has proven to be a powerful tool for investigating the local atomic environments in Sc₂(SO₄)₃·5H₂O. researchgate.net The compound contains three distinct scandium sites, which can be resolved using advanced NMR techniques like 5QMAS. science.govscience.gov DFT calculations, using methods such as the Projector Augmented Wave (PAW) and Gauge-Including Projector Augmented Wave (GIPAW), are employed to compute NMR parameters like the isotropic chemical shift (δiso) and the quadrupolar coupling constant (χ). researchgate.net By matching the calculated parameters to the experimental spectra, a definitive assignment of NMR signals to specific crystallographic sites can be made. researchgate.net This approach provides an exquisitely sensitive probe of the local electronic structure around each scandium nucleus, which is shaped by both the direct Sc-O intramolecular bonds and the surrounding intermolecular hydrogen-bonding network.

Table 2: Experimental and DFT-Assigned ⁴⁵Sc NMR Parameters for the Three Scandium Sites in Sc₂(SO₄)₃·5H₂O

| Site Designation | δiso (ppm) researchgate.net | χ (MHz) researchgate.net | η researchgate.net | Assigned Crystallographic Site researchgate.net |

|---|---|---|---|---|

| (a) | -15.5 ± 0.5 | 5.60 ± 0.10 | 0.06 ± 0.05 | Sc(2) |

| (b) | -12.9 ± 0.5 | 4.50 ± 0.10 | 1.00 ± 0.00 | Sc(3) |

| (c) | -4.7 ± 0.2 | 4.55 ± 0.05 | 0.50 ± 0.02 | Sc(1) |

This interactive table showcases the correlation between experimentally measured NMR parameters and DFT calculations for site assignment.

While not yet reported for Sc₂(SO₄)₃·5H₂O, further theoretical analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interactions (NCI) index could be applied to precisely characterize and quantify the strength and nature of the individual hydrogen bonds within the lattice.

Ab Initio Modeling of Defect Structures and Impurity Incorporation

Ab initio modeling is a critical tool for understanding the formation of crystalline defects and the incorporation of impurities, which can significantly influence a material's properties. Although specific DFT studies on defect structures in this compound have not been extensively reported, the established computational methodologies allow for a robust theoretical prediction of their behavior.

Methodology for Defect Modeling: The standard approach employs DFT calculations within a supercell approximation. core.ac.uk A supercell, which is a periodic repetition of multiple unit cells of the perfect crystal, is constructed. A defect is then introduced into the supercell, for example, by removing an atom (creating a vacancy), placing an atom in a non-lattice position (an interstitial), or replacing a host atom with a foreign one (a substitutional impurity).

The energetic feasibility of such a defect is determined by its formation energy (Ef). For a neutral defect, this is calculated as:

Ef = Edefect - Eperfect - Σ niμi

where Edefect is the total energy of the supercell containing the defect, Eperfect is the total energy of the equivalent perfect supercell, ni is the number of atoms of type i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect, and μi is the chemical potential of species i. core.ac.ukd-nb.info For charged defects, additional corrections are required to account for electrostatic interactions between the charged defect and its periodic images, as well as with the neutralizing background charge inherent in periodic calculations. aps.orgaps.org

Intrinsic and Extrinsic Defects:

Intrinsic Defects: These are native defects such as vacancies (e.g., of Sc³⁺, SO₄²⁻, or H₂O) and interstitials. Calculating their formation energies can predict their equilibrium concentrations at different temperatures and identify the most likely defect types. For instance, the formation energy for a water molecule vacancy could be calculated to understand the initial stages of dehydration.

Impurity Incorporation: This involves modeling the substitution of host ions with extrinsic atoms. In the context of scandium sulfate production, common impurities could include other trivalent ions like iron (Fe³⁺) or aluminum (Al³⁺), or other metals present in the source material. acs.org DFT calculations can predict whether the incorporation of an impurity is energetically favorable. For example, by replacing a Sc³⁺ ion with an Fe³⁺ ion in the supercell, the formation energy for this substitution can be calculated. A negative or small positive formation energy would suggest that iron impurities can be readily incorporated into the crystal lattice. Such calculations also reveal the extent of local lattice distortion (changes in bond lengths and angles) around the impurity site.

Computational studies on the incorporation of scandium into other materials, such as gibbsite (Al(OH)₃), have successfully used DFT to demonstrate the energetic basis for substitution and to reproduce the resulting structural distortions. researchgate.net This same methodology can be directly applied to predict how various impurities would behave within the this compound lattice.

Table 3: Conceptual Outline for Ab Initio Defect Calculation

| Step | Description | Key Calculated Parameter(s) |

|---|---|---|

| 1. Model Construction | Create a supercell of the perfect Sc₂(SO₄)₃·5H₂O crystal. | Eperfect (Total energy of perfect cell) |

| 2. Defect Introduction | Modify the supercell to introduce a defect (e.g., remove a Sc atom for a vacancy). | - |

| 3. Geometry Optimization | Relax the atomic positions of the defect-containing supercell until forces are minimized. | Edefect (Total energy of defect cell) |

| 4. Energy Calculation | Calculate the defect formation energy using the total energies and relevant chemical potentials. | Ef (Formation energy) |

| 5. Property Analysis | Analyze the relaxed geometry and electronic structure (e.g., Density of States) of the defect cell. | Lattice distortion, defect-induced electronic states |

This interactive table outlines the general workflow for the computational modeling of a point defect.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Sc₂(SO₄)₃·5H₂O |

| Scandium(III) ion | Sc³⁺ |

| Sulfate ion | SO₄²⁻ |

| Water | H₂O |

| Magnesium sulfate | MgSO₄ |

| Iron(III) ion | Fe³⁺ |

| Aluminum(III) ion | Al³⁺ |

Reactivity and Transformation Pathways of Sc₂ So₄ ₃·5h₂o

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of scandium sulfate (B86663) pentahydrate is a multi-step process involving dehydration and subsequent decomposition of the anhydrous sulfate. Understanding the mechanisms and kinetics of these transformations is crucial for its application in fields such as thermochemical heat storage and materials synthesis. Various analytical techniques are employed to elucidate these processes.

Thermogravimetric Analysis (TGA) for Dehydration Stages

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. In the case of scandium sulfate pentahydrate, TGA reveals a stepwise loss of water molecules upon heating.

Studies have shown that the dehydration of Sc₂(SO₄)₃·5H₂O occurs in distinct stages. While specific temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway is the sequential removal of water molecules. For instance, scandium sulfite (B76179) pentahydrate, a related compound, forms the anhydrous sulfite by 200°C, which then immediately begins to decompose. researchgate.net TGA is instrumental in quantifying the mass loss at each stage, allowing for the determination of the number of water molecules released. researchgate.net

The thermal decomposition of other metal sulfate hydrates, such as copper sulfate pentahydrate (CuSO₄·5H₂O), has been well-documented and serves as a useful comparison. In the case of CuSO₄·5H₂O, TGA shows a total relative weight loss of approximately 35.58%, corresponding to the loss of all five water molecules in several steps. mt.com

Differential Scanning Calorimetry (DSC) for Enthalpy Changes

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to identify thermal transitions such as melting, crystallization, and decomposition by detecting endothermic or exothermic peaks. xrfscientific.com

The enthalpy of hydration, the reverse process of dehydration, can also be determined using Hess's law by measuring the enthalpies of solution for the anhydrous and hydrated forms. For example, the enthalpy of hydration for anhydrous copper sulfate is calculated to be -78.2 kJ/mol. doubtnut.com

Evolved Gas Analysis (EGA) for Dehydration Products (e.g., H₂O, SO₃)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. It is often coupled with TGA and DSC (TGA-DSC-EGA). The most common methods for gas analysis are mass spectrometry (MS) and Fourier transform infrared spectroscopy (FTIR). mdpi.com

During the thermal decomposition of this compound, EGA confirms the release of water (H₂O) during the initial dehydration stages. azom.com At higher temperatures, the anhydrous scandium sulfate decomposes, releasing sulfur trioxide (SO₃) or a mixture of sulfur dioxide (SO₂) and oxygen (O₂), depending on the conditions. mt.commdpi.com The decomposition of other metal sulfates, like iron sulfate, shows SO₂ emissions in the range of 400 to 600°C. mdpi.com

In-situ Structural Analysis of Intermediate Phases (e.g., PXRD)

In-situ Powder X-ray Diffraction (PXRD) is a powerful technique for studying the crystalline structure of materials as a function of temperature or time. researchgate.net It allows for the identification of intermediate phases that form during the thermal decomposition of this compound.

As Sc₂(SO₄)₃·5H₂O is heated, in-situ PXRD can track the changes in the crystal structure as water is lost, leading to the formation of lower hydrates and eventually the anhydrous form. acs.org For instance, in the study of Sc-doped titanium oxide, in-situ HTXRD revealed phase transformations from anatase to rutile at high temperatures. osti.gov Unidentified peaks in the XRD pattern of scandium sulfate hydrate (B1144303) after TG measurements suggest the partial formation of another hydrate phase. nih.govacs.org

Mechanistic Models for Solid-State Dehydration

The kinetics of solid-state reactions, such as the dehydration of this compound, can be described by various mechanistic models. These models relate the reaction rate to the fraction of conversion (α) and can be determined from TGA data. The analysis of kinetic parameters like activation energy (Ea) and the pre-exponential factor (A) provides insights into the reaction mechanism.

While specific mechanistic models for Sc₂(SO₄)₃·5H₂O dehydration are not detailed in the provided results, studies on similar compounds like CuSO₄·5H₂O have identified probable kinetic model functions for different decomposition stages. researchgate.net These models help in understanding whether the reaction is controlled by nucleation, geometrical contraction, diffusion, or reaction order.

Hydration and Dehydration Reversibility Studies

The ability of a material to reversibly hydrate and dehydrate is a key property for applications like thermochemical heat storage. Scandium sulfate is among the metal sulfates that have been investigated for this purpose.

Studies have shown that rare-earth sulfates, including scandium sulfate, exhibit reversible hydration/dehydration behavior between 30 and 200°C under relatively low water vapor pressure. nih.govacs.org These materials often show narrow thermal hysteresis (the temperature difference between the hydration and dehydration reactions), which indicates a faster reaction rate compared to some non-rare-earth sulfates. acs.org However, research also indicates that the change in the number of water molecules during hydration for scandium sulfate is significantly less than that of other rare-earth sulfates like Y₂(SO₄)₃ and Yb₂(SO₄)₃, making it potentially less suitable for high-capacity thermochemical heat storage applications. nih.govacs.org The reversible nature of the hydration/dehydration is attributed to the crystal structure's ability to accommodate the insertion and de-insertion of water molecules. nih.gov

Solid-State Reactivity with Other Compounds

The solid-state reactivity of scandium sulfate, often in its anhydrous form derived from the pentahydrate, has been explored, particularly with alkali metal sulfates. Thermal analysis has been a key technique in these investigations.

Studies on the systems of scandium sulfate with potassium sulfate and rubidium sulfate have revealed the formation of new double sulfate compounds. iaea.orgosti.gov In these solid-state reactions, specific compositions of new compounds are formed at elevated temperatures. For instance, in the potassium sulfate-scandium sulfate system, compounds with the compositions KSc(SO₄)₂, K₂Sc(SO₄)₃, and KSc₃(SO₄)₅ have been identified. iaea.orgosti.gov The formation of these compounds is a general characteristic of the reaction between scandium sulfate and alkali metal sulfates. osti.gov

The individual nature of these newly formed compounds has been confirmed through methods such as crystal-optical and X-ray phase analyses. iaea.orgosti.gov

Below is a table summarizing the double sulfate compounds formed from the solid-state reaction of scandium sulfate with potassium and rubidium sulfates and their melting points. iaea.orgosti.gov

| System | Compound Formed | Melting Point (°C) |

| Potassium Sulfate - Scandium Sulfate | KSc(SO₄)₂ | 410 |

| Rubidium Sulfate - Scandium Sulfate | RbSc(SO₄)₂ | 924 |

| Potassium Sulfate - Scandium Sulfate | K₂Sc(SO₄)₃ | Not specified |

| Potassium Sulfate - Scandium Sulfate | KSc₃(SO₄)₅ | Not specified |

Data from thermal analysis studies. iaea.orgosti.gov

When heated with ammonium (B1175870) sulfate, scandium sulfate can react to form metal ammonium sulfates, which then decompose to scandium sulfate at higher temperatures. researchgate.net This reactivity is part of a process to selectively extract scandium from other metal sulfates, as the sulfates of elements like iron and aluminum decompose to their respective oxides at temperatures where scandium sulfate remains stable. researchgate.net

Scandium sulfate is known to be incompatible with strong oxidizing agents. aksci.com Upon thermal decomposition, it can produce hazardous decomposition products, including sulfur oxides and scandium oxides. aksci.com

Photochemical and Radiolytic Stability Investigations

Currently, there is limited specific information available in the public domain regarding dedicated photochemical and radiolytic stability investigations of this compound.

General chemical stability information indicates that this compound is stable under recommended storage temperatures and pressures. aksci.com However, detailed studies focusing on its degradation pathways under the influence of light (photochemical stability) or ionizing radiation (radiolytic stability) are not extensively documented in the available literature. Such studies are crucial for understanding the material's behavior in environments where it might be exposed to these conditions, for instance, in certain catalytic applications or advanced materials subjected to radiation.